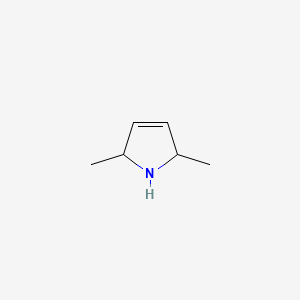
2,5-Dimethyl-3-pyrroline
Cat. No. B1329773
Key on ui cas rn:
59480-92-1
M. Wt: 97.16 g/mol
InChI Key: TXQDHQBSNAJSHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07268232B2
Procedure details


The title compound (1 mg, 3% yield) was prepared as described for 196MBT2-4 from 1-cyano-4-fluoronaphthalene (20 mg, 0.117 mmol) and 2,5-dimethyl-2,5-dihydro-1H-pyrrole (45 mg, 0.468 mmol).


Name
Yield
3%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](F)=[CH:5][CH:4]=1)#[N:2].[CH3:14][CH:15]1[CH:19]=[CH:18][CH:17]([CH3:20])[NH:16]1>>[CH3:14][CH:15]1[CH:19]=[CH:18][CH:17]([CH3:20])[N:16]1[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([C:1]#[N:2])=[CH:4][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C2=CC=CC=C12)F
|
Step Two
|
Name
|
|
|
Quantity
|
45 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1NC(C=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1N(C(C=C1)C)C1=CC=C(C2=CC=CC=C12)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 mg | |
| YIELD: PERCENTYIELD | 3% | |
| YIELD: CALCULATEDPERCENTYIELD | 3.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
